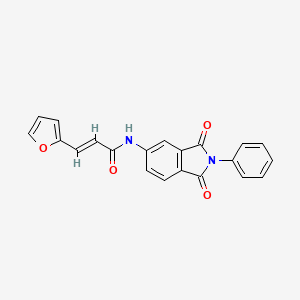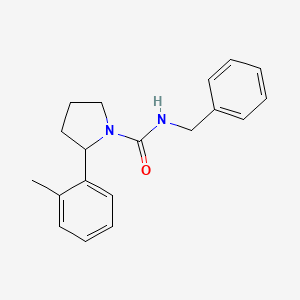![molecular formula C14H12BrN5OS B6105722 N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that play a role in inflammation and pain. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and the development of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and its mechanism of action and physiological effects have been well-studied. However, one limitation of this compound is that its bioavailability and pharmacokinetics have not been fully characterized, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future studies could focus on characterizing its pharmacokinetics and bioavailability to better understand its potential as a therapeutic agent. Finally, further research could investigate the potential of this compound as a lead compound for the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has been achieved using different methods, including the reaction of 3-bromo-4-methylbenzoyl chloride with sodium azide followed by the reaction of the resulting intermediate with 2-thienylhydrazine and acetic anhydride. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride followed by the reaction of the resulting intermediate with sodium azide, 2-thienylhydrazine, and acetic anhydride.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5OS/c1-9-4-5-10(7-11(9)15)16-13(21)8-20-18-14(17-19-20)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXLYQKSCESBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6105644.png)
![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6105687.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)
![6-(3-fluorophenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6105717.png)
![N-benzyl-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B6105726.png)

![2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)